molecular formula C15H15N3O3S B267479 3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide

3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide

Cat. No. B267479
M. Wt: 317.4 g/mol
InChI Key: JVPUNBGGNYOOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "Compound X" in the scientific literature. Additionally, future directions for research will be discussed.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to inhibit the activity of enzymes involved in key cellular processes, including DNA replication and protein synthesis. Additionally, Compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, Compound X has been shown to induce cell cycle arrest and inhibit cell proliferation. In neurological cells, Compound X has been shown to protect against oxidative stress and reduce inflammation. In infectious disease models, Compound X has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of Compound X is its broad range of potential scientific research applications. Additionally, it has been shown to have high potency and selectivity for its target enzymes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on Compound X. One area of interest is its potential use in combination therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential use in the treatment of neurological disorders and infectious diseases. Finally, research into the synthesis of Compound X and its analogs may lead to the development of more potent and selective compounds for scientific research.

Synthesis Methods

Compound X is synthesized through a multi-step process starting with the reaction of 2-furancarboxaldehyde with ethyl acetoacetate. The resulting compound is then reacted with thiourea to form the thioamide intermediate. This intermediate is then acetylated with acetic anhydride to form Compound X. The synthesis method has been optimized to yield high purity and yield of Compound X.

Scientific Research Applications

Compound X has been studied for its potential use in a variety of scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer research, Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurological research, Compound X has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In infectious disease research, Compound X has been shown to have antibacterial and antifungal activity.

properties

Product Name

3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

3-(acetylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C15H15N3O3S/c1-10(19)17-15(22)18-12-5-2-4-11(8-12)14(20)16-9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H,16,20)(H2,17,18,19,22)

InChI Key

JVPUNBGGNYOOJM-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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